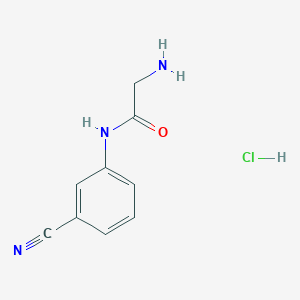

2-amino-N-(3-cyanophenyl)acetamide hydrochloride

Descripción general

Descripción

2-amino-N-(3-cyanophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H10ClN3O. It is a white to off-white powder with a molecular weight of 211.65 g/mol. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-cyanophenyl)acetamide hydrochloride typically involves the cyanoacetylation of amines. One common method is the reaction of 3-cyanobenzenesulfonyl chloride with amine hydrochlorides in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF) at room temperature. The reaction mixture is then stirred overnight, and the product is isolated by recrystallization from ethyl acetate/hexane or ethyl acetate/toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(3-cyanophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Condensation Reactions: The cyano group can react with bidentate reagents to form heterocyclic compounds.

Reduction Reactions: The cyano group can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Condensation Reactions: Reagents such as aldehydes, ketones, and bidentate ligands are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

Major Products Formed

Substitution Reactions: Substituted amides and other derivatives.

Condensation Reactions: Various heterocyclic compounds.

Reduction Reactions: Primary amines.

Aplicaciones Científicas De Investigación

2-amino-N-(3-cyanophenyl)acetamide hydrochloride is an organic compound with an amino group, a cyano group, and an acetamide moiety; its molecular formula is C9H9N3O. It is typically used as a hydrochloride salt in various applications and is notable for its potential utility in medicinal chemistry and organic synthesis because of its unique structural features and reactivity.

Applications in Chemistry

2-amino-N-(3-cyanophenyl)acetamide serves as a precursor for synthesizing heterocyclic compounds important in pharmaceuticals and agrochemicals. The synthesis of 2-amino-N-(3-cyanophenyl)acetamide typically involves the cyanoacetylation of amines. A common laboratory method includes industrial production methods that involve scaling up laboratory synthesis while optimizing conditions for yield and purity.

Biological Applications and Research

Research indicates that 2-amino-N-(3-cyanophenyl)acetamide exhibits significant biological activity and has been studied for its potential as an enzyme inhibitor and receptor ligand, making it relevant in pharmacological research. The interactions of this compound with biological targets are influenced by its functional groups, which may modulate enzyme activities or receptor functions. Studies focus on understanding how 2-amino-N-(3-cyanophenyl)acetamide binds to various biological targets, revealing insights into its pharmacological potential, including its effects on specific enzymes or receptors. The mechanisms through which it exerts biological activity are still under investigation, necessitating further research to elucidate these pathways.

A cell-based high-throughput screen identified substituted pyrimido[5,4-b]indoles . In vitro biological evaluation involving cytokine induction assays in primary cells revealed 39 of 225 compounds stimulated human and mouse cells to secrete IL-8 or IL-6 above the detectable limit .

Structural Analogues

Several compounds share structural similarities with 2-amino-N-(3-cyanophenyl)acetamide. The uniqueness of 2-amino-N-(3-cyanophenyl)acetamide lies in the specific positioning of the cyano group on the phenyl ring. This positioning affects its reactivity and interactions with molecular targets compared to similar compounds. The electronic and steric effects of substituents play a crucial role in determining its chemical behavior and biological activity.

Structural Analogues of 2-amino-N-(3-cyanophenyl)acetamide

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-amino-N-(4-cyanophenyl)acetamide | Similar structure with a cyano group on a different position | Different electronic effects due to the position of the cyano group |

| 2-chloro-N-(3-cyanophenyl)acetamide | Chlorine substitution on the phenyl ring | Potentially enhanced reactivity due to chlorine |

| 2-amino-N-benzylacetamide | Benzyl group without cyano substitution | Lacks cyano functionality; differing biological activity |

| 2-amino-N-(4-cyanophenyl)acetamide | Cyano group located at the para position | Unique properties influenced by substituent position |

Mecanismo De Acción

The mechanism of action of 2-amino-N-(3-cyanophenyl)acetamide hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its amino and cyano groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-N-(4-cyanophenyl)acetamide hydrochloride

- 2-chloro-N-(3-cyanophenyl)acetamide

Comparison

2-amino-N-(3-cyanophenyl)acetamide hydrochloride is unique due to the position of the cyano group on the phenyl ring, which can influence its reactivity and interactions with molecular targets. Compared to its isomer, 2-amino-N-(4-cyanophenyl)acetamide hydrochloride, the 3-cyano derivative may exhibit different chemical and biological properties due to the electronic and steric effects of the substituents .

Actividad Biológica

2-amino-N-(3-cyanophenyl)acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10ClN3O and a molecular weight of 227.66 g/mol. The compound features an acetamide functional group attached to a cyanophenyl moiety, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-viral and anti-inflammatory agent.

Anti-Viral Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant anti-viral properties. A study demonstrated its effectiveness against the mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria, which are known to compromise host cell function . The compound's ability to inhibit these toxins suggests a mechanism that could protect host cells from hyper-immune responses and apoptosis induced by bacterial infections.

Anti-Inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro assays have indicated that it can stimulate cytokine production in human peripheral blood mononuclear cells (hPBMCs), suggesting a role in enhancing immune responses . The structure-activity relationship studies reveal that modifications at specific positions on the phenyl ring can significantly influence its potency in inducing cytokine release.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:

| Modification | Effect on Activity |

|---|---|

| N-substitution with hydrophobic groups | Increased IL-6 secretion |

| Replacement of the N-3 phenyl group | Loss of activity with larger aromatic groups |

| Variation in alkyl chain length | Optimal activity observed with specific chain lengths |

These findings underscore the importance of hydrophobic interactions and steric factors in determining the efficacy of the compound .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytokine Induction Study : A high-throughput screening identified this compound as a potent stimulator of IL-6 and IL-8 production in hPBMCs, indicating its potential role as an immune modulator .

- Toxin Inhibition : In vivo studies demonstrated that derivatives of this compound could protect human lung cells from the effects of bacterial toxins, showcasing its therapeutic potential against infections .

- Potency Evaluation : Comparative analyses with known inhibitors revealed that this compound exhibited competitive inhibition against various targets, suggesting a broad spectrum of activity against different biological pathways .

Propiedades

IUPAC Name |

2-amino-N-(3-cyanophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-5-7-2-1-3-8(4-7)12-9(13)6-11;/h1-4H,6,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXOFSGGTSMTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403958-54-2 | |

| Record name | 2-amino-N-(3-cyanophenyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.